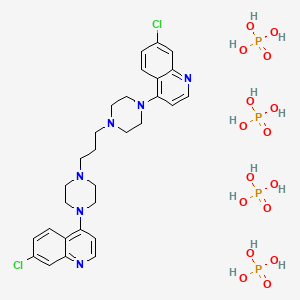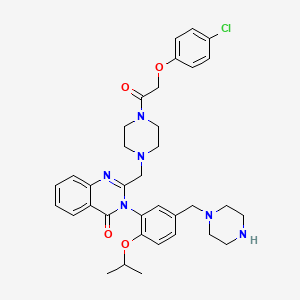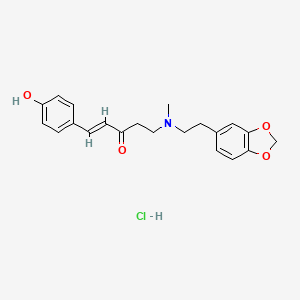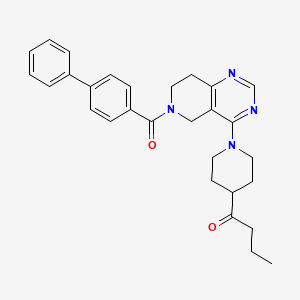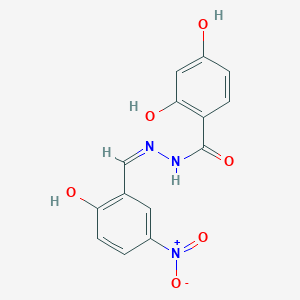
Pradigastat sodium
Übersicht
Beschreibung
Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A. This compound is primarily used in the treatment of familial chylomicronemia syndrome (FCS), a rare lipid disorder characterized by severe hypertriglyceridemia .
Wissenschaftliche Forschungsanwendungen
Pradigastat-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Hemmung von DGAT-1 und ihre Auswirkungen auf die Triglyceridsynthese zu untersuchen.
Biologie: Untersucht wurde seine Rolle im Lipidstoffwechsel und seine potenziellen therapeutischen Wirkungen auf Lipidstörungen.
Medizin: Wird hauptsächlich zur Behandlung des familiären Chylomikronämie-Syndroms eingesetzt und wird für sein Potenzial bei der Behandlung anderer lipidbedingter Störungen untersucht.
Industrie: Wird bei der Entwicklung neuer lipidsenkender Medikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt .
5. Wirkmechanismus
Pradigastat-Natrium entfaltet seine Wirkung, indem es die Aktivität der Diacylglycerol-Acyltransferase 1 (DGAT-1) hemmt. Dieses Enzym ist für den letzten Schritt bei der Synthese von Triglyceriden verantwortlich. Durch die Hemmung von DGAT-1 reduziert Pradigastat-Natrium die Bildung von Triglyceriden, was zu niedrigeren Triglyceridspiegeln im Blut führt. Die Verbindung zielt hauptsächlich auf Leber und Fettgewebe ab, wo die Triglyceridsynthese stattfindet .
Ähnliche Verbindungen:
Avasimibe: Ein weiterer DGAT-1-Inhibitor, der zur Behandlung von Lipidstörungen eingesetzt wird.
Lomitapid: Hemmt das mikrosomale Triglycerid-Transferprotein (MTP) und wird zur Behandlung der homozygoten familiären Hypercholesterinämie eingesetzt.
Mipomersen: Ein Antisense-Oligonukleotid, das auf das Apolipoprotein B-100 abzielt, das zur Behandlung der homozygoten familiären Hypercholesterinämie eingesetzt wird
Einzigartigkeit von Pradigastat-Natrium: Pradigastat-Natrium ist einzigartig aufgrund seiner hohen Selektivität und Potenz als DGAT-1-Inhibitor. Es hat eine signifikante Wirksamkeit bei der Reduzierung des Triglyceridspiegels bei Patienten mit familiärem Chylomikronämie-Syndrom gezeigt, was es zu einem vielversprechenden Therapeutikum für Lipidstörungen macht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pradigastat Sodium involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as fluorine and nitrogen-containing moieties.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pradigastat-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Pradigastat-Natrium kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pradigastat-Natrium mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Wirkmechanismus
Pradigastat Sodium exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides. By inhibiting DGAT-1, this compound reduces the formation of triglycerides, leading to lower levels of triglycerides in the blood. The compound primarily targets the liver and adipose tissues, where triglyceride synthesis occurs .
Vergleich Mit ähnlichen Verbindungen
Avasimibe: Another DGAT-1 inhibitor used in the treatment of lipid disorders.
Lomitapide: Inhibits microsomal triglyceride transfer protein (MTP) and is used to treat homozygous familial hypercholesterolemia.
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, used to treat homozygous familial hypercholesterolemia
Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .
Eigenschaften
CAS-Nummer |
956136-98-4 |
|---|---|
Molekularformel |
C25H23F3N3NaO2 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
InChI-Schlüssel |
MUZRGKSNUTWRAF-UHFFFAOYSA-M |
SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Kanonische SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


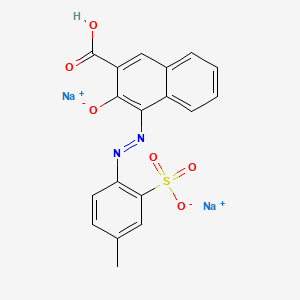
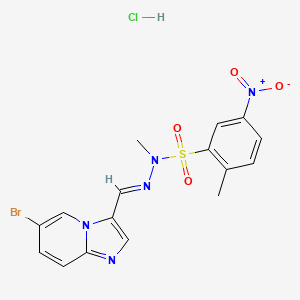

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

